molecular formula C14H16N2O3 B147643 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 126068-76-6

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B147643
M. Wt: 260.29 g/mol
InChI Key: WBSVXLMLWIBSQF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a methoxyphenyl group and a carboxylic acid ethyl ester group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds can be synthesized through various methods. For instance, a stereoisomer of 4-methoxycinnamic acid can be synthesized via a Verley-Doebner reaction . Another method involves the reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, 1H, and 13C NMR spectroscopy . The structure of the synthesized product can be confirmed through single crystal X-ray analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound, Benzoic acid, 4-methoxy-, methyl ester, is 166.1739 .

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)16(15-13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVXLMLWIBSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628539
Record name Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

126068-76-6
Record name Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyphenylhydrazine hydrochloride (6.05 g, 34.8 mmol) and ethyl 2,4-dioxovalerate (4.45 mL, 31.6 mmol) were stirred overnight at 80° C. in ethanol (80 mL). After the solution was allowed to cool to room temperature, it was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate. Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes gave 3.1 g of the title compound along with 2.9 g of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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